molecular formula C11H12O3 B12623307 4-[(But-2-en-1-yl)oxy]benzoic acid CAS No. 921623-07-6

4-[(But-2-en-1-yl)oxy]benzoic acid

Cat. No.: B12623307
CAS No.: 921623-07-6
M. Wt: 192.21 g/mol
InChI Key: CXZNAWXMFFOKPP-UHFFFAOYSA-N
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Description

4-[(But-2-en-1-yl)oxy]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a but-2-en-1-yloxy group attached to the benzene ring of benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(But-2-en-1-yl)oxy]benzoic acid typically involves the esterification of benzoic acid with but-2-en-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(But-2-en-1-yl)oxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(But-2-en-1-yl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(But-2-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(But-2-en-1-yl)oxy]benzoic acid is unique due to the presence of the but-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that are not possible with simpler benzoic acid derivatives .

Properties

CAS No.

921623-07-6

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-but-2-enoxybenzoic acid

InChI

InChI=1S/C11H12O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2-7H,8H2,1H3,(H,12,13)

InChI Key

CXZNAWXMFFOKPP-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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